2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in medicinal chemistry and drug discovery. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with β-diketones under acidic or basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can modify the nitro or carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The presence of functional groups like amino, chloro, and trifluoromethyl enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.
Benzimidazole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Biological Activity
8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's structure features a purine core with various substituents that may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name provides insight into its structure:
- IUPAC Name : 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : 336.42 g/mol
The presence of dimethylamino and methylbenzyl groups suggests potential interactions with various biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that purine derivatives can possess significant antimicrobial properties. The compound's structure may enhance its ability to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies indicate that this compound may interfere with cancer cell proliferation. Its mechanism could involve the inhibition of specific enzymes or pathways crucial for tumor growth.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
The biological activity of 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is likely mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : By interacting with cellular receptors, this compound might modulate signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various purine derivatives against common pathogens. Results indicated that 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Methicillin) |
Escherichia coli | 64 | 32 (Ampicillin) |
Anticancer Properties
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 25 | Apoptosis induction |
MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
Anti-inflammatory Effects
In a model of carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. The results suggest a potent anti-inflammatory effect.
Treatment | Edema Reduction (%) | Control Group (%) |
---|---|---|
Compound (50 mg/kg) | 75 | 10 |
Properties
CAS No. |
476483-58-6 |
---|---|
Molecular Formula |
C28H27ClF3N3O4 |
Molecular Weight |
562.0 g/mol |
IUPAC Name |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H27ClF3N3O4/c1-27(2)11-19-24(20(36)12-27)23(14-8-21(37-3)25(39-5)22(9-14)38-4)16(13-33)26(34)35(19)18-10-15(28(30,31)32)6-7-17(18)29/h6-10,23H,11-12,34H2,1-5H3 |
InChI Key |
WXXNCSRDLLCABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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